Cas no 114059-99-3 (2-Aminobenzylchloride)

2-Aminobenzylchloride structure
2-Aminobenzylchloride structure
Product name:2-Aminobenzylchloride
CAS No:114059-99-3
MF:C7H8NCl
MW:141.59812
CID:139426
PubChem ID:10943015

2-Aminobenzylchloride Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(chloromethyl)-
    • 2-(chloromethyl)aniline
    • 2-AMINOBENZYLCHLORIDE
    • [2-(Chloromethyl)phenyl]amine
    • 11-Chlor-2-amino-toluol
    • 2-Chlormethyl-anilin
    • 2-chloromethyl-aniline
    • Benzenamine,2-(chloromethyl)
    • ortho-(chloromethyl)-aniline
    • ortho-amino benzyl chloride
    • SCHEMBL293842
    • DTXSID30449180
    • 2-chloromethylaniline
    • JFJQMUQRTCGSFC-UHFFFAOYSA-N
    • Exochlormethylanilin
    • 114059-99-3
    • AKOS009209624
    • Benzenamine, 2-(chloromethyl)-
    • 2-Aminobenzylchloride
    • Inchi: InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
    • InChI Key: JFJQMUQRTCGSFC-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=CC=C1N

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.58880

2-Aminobenzylchloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A577588-1g
2-Aminobenzylchloride
114059-99-3
1g
$ 1240.00 2022-06-08
TRC
A577588-1000mg
2-Aminobenzylchloride
114059-99-3
1g
$ 1499.00 2023-04-19
TRC
A577588-100mg
2-Aminobenzylchloride
114059-99-3
100mg
$ 190.00 2023-04-19
TRC
A577588-500mg
2-Aminobenzylchloride
114059-99-3
500mg
$ 800.00 2023-09-08

2-Aminobenzylchloride Related Literature

Additional information on 2-Aminobenzylchloride

Introduction to 2-Aminobenzylchloride (CAS No. 114059-99-3) and Its Applications in Modern Chemical Biology

2-Aminobenzylchloride, with the chemical formula C₇H₆ClN and CAS number 114059-99-3, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, characterized by its benzylamine and chloro substituents, has garnered significant attention in the field of medicinal chemistry due to its reactivity and utility in constructing biologically active molecules.

Thebenzylicamino group in 2-Aminobenzylchloride makes it a valuable reagent for the introduction of amino functionalities into various scaffolds, facilitating the synthesis of peptidomimetics, protease inhibitors, and other therapeutic agents. Its chloro substituent further enhances its synthetic utility, enabling nucleophilic substitution reactions that are pivotal in drug development pipelines.

In recent years, 2-Aminobenzylchloride has been extensively explored in the development of novel therapeutic strategies. One notable area is its application in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. The ability of 2-Aminobenzylchloride to modify aromatic rings while introducing amino groups has made it an indispensable tool for designing high-affinity PPI modulators.

Moreover, 2-Aminobenzylchloride has found utility in the field of bioconjugation chemistry. Its reactivity with nucleophiles allows for the facile attachment of biomolecules such as peptides, antibodies, and enzymes. This property is particularly valuable in the development of immunoconjugates, where small-molecule warheads are linked to antibodies to enhance tumor-specific toxicity. Recent studies have demonstrated the efficacy of 2-Aminobenzylchloride-derived linkers in improving payload delivery and reducing immunogenicity in antibody-drug conjugates (ADCs).

Thepharmaceuticalindustry has also leveraged 2-Aminobenzylchloride in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell proliferation and survival, making them attractive targets for anticancer therapies. By serving as a key building block for kinase inhibitors, 2-Aminobenzylchloride contributes to the development of drugs that modulate these critical pathways. For instance, derivatives of 2-Aminobenzylchloride have been incorporated into molecules that selectively inhibit tyrosine kinases, offering promising treatments for various malignancies.

Another emerging application of 2-Aminobenzylchloride is in materials science, particularly in the fabrication of functional polymers and coatings. The ability to incorporate amino groups into polymer backbones via reactions with 2-Aminobenzylchloride enhances material properties such as biodegradability and biocompatibility. These advancements are particularly relevant in biomedical applications, where materials must interact harmoniously with biological systems.

Thesyntheticversatility of 2-Aminobenzylchloride extends to its role as a precursor for more complex heterocyclic compounds. Researchers have utilized this compound to construct fused ring systems that mimic natural products and exhibit potent biological activities. For example, derivatives of 2-Aminobenzylchloride have been employed in the synthesis of indole and benzothiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties.

In conclusion, 2-Aminobenzylchloride (CAS No. 114059-99-3) is a cornerstone compound in modern chemical biology and pharmaceutical research. Its broad applicability spans from drug discovery to material science, underscoring its importance as a synthetic intermediate. As research continues to uncover new methodologies and applications, the utility of 2-Aminobenzylchloride is expected to grow even further, driving innovation across multiple scientific disciplines.

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